Phenethicillin Sodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenethicillin Sodium Salt is a β-lactam antibiotic belonging to the penicillin class. It is known for its effectiveness against Gram-positive bacteria. The compound is a sodium salt form of phenethicillin, which is also referred to as phenoxyethylpenicillin. It is used primarily in the treatment of bacterial infections and is known for its ability to interfere with bacterial cell wall synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenethicillin Sodium Salt is synthesized through the reaction of phenethicillin with sodium hydroxide. The process involves the esterification of 6-aminopenicillanic acid with phenoxyacetic acid, followed by the conversion of the resulting ester to the sodium salt form using sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and subsequent neutralization reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions typically include controlled temperature and pH to facilitate the esterification and salt formation processes .

Analyse Chemischer Reaktionen

Types of Reactions: Phenethicillin Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Neuroprotection

Recent studies have highlighted the neuroprotective properties of phenethicillin sodium salt. It is being investigated for its potential in treating various neurological diseases, including:

- Chronic Neurodegenerative Disorders : Conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) are being targeted due to phenethicillin's ability to influence underlying pathogenesis .

- Acute Neurodegenerative Disorders : It shows promise in the treatment of stroke and traumatic brain injury by potentially delaying neuronal death .

Case Study : A systematic screening of marketed compounds identified phenethicillin as a candidate for neuroprotection. In vitro studies using SK-N-SH neuroblastoma cells demonstrated that phenethicillin could significantly delay cell death under serum deprivation conditions, maintaining cell viability at concentrations between 1-10 µM .

Antibiotic Applications

This compound retains antibacterial activity against specific bacterial strains. Its effectiveness is particularly notable against:

- Gram-positive Bacteria : Including Streptococcus pneumoniae and non-penicillinase-producing Staphylococcus species.

- Clinical Use : It is employed in combination therapies to enhance efficacy against resistant strains .

Table 1: Comparison of this compound with Other Antibiotics

| Antibiotic | Spectrum of Activity | Resistance Profile | Common Uses |

|---|---|---|---|

| This compound | Narrow-spectrum (Gram-positive) | Sensitive to beta-lactamase | Treating infections from Streptococcus spp. |

| Penicillin G | Broad-spectrum (Gram-positive) | Sensitive to beta-lactamase | General infections |

| Amoxicillin | Broad-spectrum (Gram-positive & some Gram-negative) | Moderate resistance | Respiratory infections |

Research Findings

Phenethicillin's neuroprotective effects have been substantiated through various experimental paradigms:

- Cell Viability Studies : In vitro studies using neuronal cell lines have shown that phenethicillin can protect against oxidative stress-induced apoptosis.

- Mechanistic Insights : The compound appears to modulate calcium homeostasis and reduce oxidative stress, contributing to its protective effects on neurons .

Wirkmechanismus

Phenethicillin Sodium Salt exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located on the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death . The molecular targets involved in this process are the PBPs, and the pathway includes the disruption of peptidoglycan synthesis .

Vergleich Mit ähnlichen Verbindungen

Phenoxymethylpenicillin: Similar in structure but differs in the side chain attached to the penicillin nucleus.

Ampicillin: Has a broader spectrum of activity compared to Phenethicillin Sodium Salt.

Amoxicillin: Similar to ampicillin but with better oral absorption.

Uniqueness: this compound is unique due to its specific side chain, which provides it with distinct pharmacokinetic properties. It is particularly effective against non-penicillinase-producing staphylococci and is known for its stability in acidic environments, making it suitable for oral administration .

Biologische Aktivität

Phenethicillin sodium salt is a semi-synthetic penicillin antibiotic that exhibits a narrow spectrum of antibacterial activity. Its primary use is in the treatment of infections caused by susceptible bacteria, particularly those that are beta-lactamase sensitive. Recent studies have also highlighted its potential neuroprotective properties, indicating its usefulness in treating various neurological disorders.

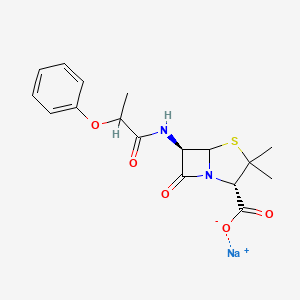

Chemical Structure and Properties

Phenethicillin is derived from 6-aminopenicillanic acid, with a phenoxy side chain that enhances its stability against certain beta-lactamases. The sodium salt form improves solubility and bioavailability, making it suitable for intravenous administration.

Chemical Formula

- Molecular Formula : C16H18N2NaO5S

- Molecular Weight : 358.38 g/mol

Properties

- Solubility : Highly soluble in water due to the sodium salt form.

- Stability : More stable than penicillin G against hydrolysis by beta-lactamases.

Antibacterial Activity

This compound is primarily effective against:

- Gram-positive bacteria : Staphylococcus aureus (methicillin-sensitive strains), Streptococcus pneumoniae.

- Gram-negative bacteria : Limited efficacy; primarily used when beta-lactamase production is not a concern.

Table 1: Antibacterial Spectrum of this compound

| Bacteria Type | Example Species | Activity |

|---|---|---|

| Gram-positive | Staphylococcus aureus | Effective |

| Streptococcus pneumoniae | Effective | |

| Gram-negative | Escherichia coli | Limited |

| Pseudomonas aeruginosa | Ineffective |

Neuroprotective Properties

Recent research has uncovered the neuroprotective effects of phenethicillin, suggesting its potential application in treating neurodegenerative diseases. A study demonstrated that phenethicillin could significantly delay neuroblastoma cell death under serum deprivation conditions, indicating its protective role in neuronal viability.

Case Study Findings

- Cell Viability Assay : In a neutral red incorporation assay, phenethicillin displayed a protective effect on neuroblastoma cells, reducing cell death by approximately 6-16% at concentrations between 1-10 µM.

- Disease Applications : Potential applications include treatment for:

- Alzheimer's Disease

- Amyotrophic Lateral Sclerosis (ALS)

- Parkinson’s Disease

- Stroke recovery

The mechanism by which phenethicillin exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity.

For neuroprotection, the exact mechanism remains under investigation, but it is hypothesized to involve modulation of apoptotic pathways and reduction of oxidative stress in neuronal cells.

Pharmacokinetics

Phenethicillin is rapidly absorbed and eliminated from the body, primarily through renal pathways. Its pharmacokinetics can vary significantly based on patient age and renal function.

Table 2: Pharmacokinetic Parameters

| Parameter | Young Adults | Elderly | Neonates |

|---|---|---|---|

| Half-life (t1/2) | ~25 minutes | ~2 hours | Prolonged |

| Clearance | Normal | Reduced | Significantly lower |

| Bioavailability | High | Variable | Higher post-dose |

Eigenschaften

IUPAC Name |

sodium;(2S,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S.Na/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19;/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23);/q;+1/p-1/t9?,11-,12+,15?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRQUJWXQAEVBK-BWVWTODUSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)N[C@H]1C2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N2NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.